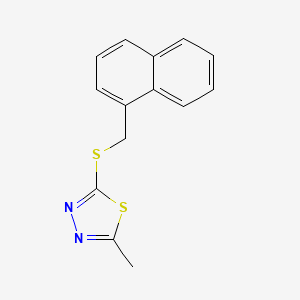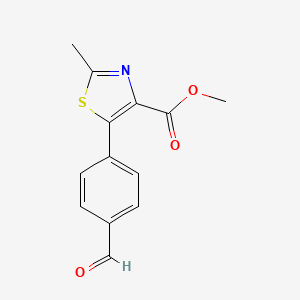
Methyl 5-(4-formylphenyl)-2-methyl-1,3-thiazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(4-formylphenyl)-2-methyl-1,3-thiazole-4-carboxylate is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a thiazole ring substituted with a methyl group and a carboxylate ester.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-formylphenyl)-2-methyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form the formylated intermediate. The final esterification step can be achieved using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
化学反应分析
Types of Reactions
Methyl 5-(4-formylphenyl)-2-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Methyl 5-(4-carboxyphenyl)-2-methyl-1,3-thiazole-4-carboxylate.
Reduction: Methyl 5-(4-hydroxymethylphenyl)-2-methyl-1,3-thiazole-4-carboxylate.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
科学研究应用
Methyl 5-(4-formylphenyl)-2-methyl-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Methyl 5-(4-formylphenyl)-2-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The thiazole ring can also participate in π-π stacking interactions with aromatic residues, enhancing binding affinity and specificity .
相似化合物的比较
Similar Compounds
Methyl 5-(4-carboxyphenyl)-2-methyl-1,3-thiazole-4-carboxylate: Similar structure but with a carboxyl group instead of a formyl group.
Methyl 5-(4-hydroxymethylphenyl)-2-methyl-1,3-thiazole-4-carboxylate: Similar structure but with a hydroxymethyl group instead of a formyl group.
Methyl 5-(4-bromophenyl)-2-methyl-1,3-thiazole-4-carboxylate: Similar structure but with a bromine atom instead of a formyl group.
Uniqueness
Methyl 5-(4-formylphenyl)-2-methyl-1,3-thiazole-4-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. The formyl group can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis .
属性
CAS 编号 |
920511-07-5 |
|---|---|
分子式 |
C13H11NO3S |
分子量 |
261.30 g/mol |
IUPAC 名称 |
methyl 5-(4-formylphenyl)-2-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H11NO3S/c1-8-14-11(13(16)17-2)12(18-8)10-5-3-9(7-15)4-6-10/h3-7H,1-2H3 |
InChI 键 |
FRAMYSACWRHFAD-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(S1)C2=CC=C(C=C2)C=O)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


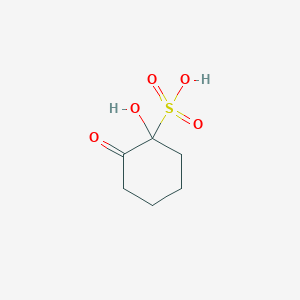
![8-Bromo-9-chloro-6-methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14176289.png)


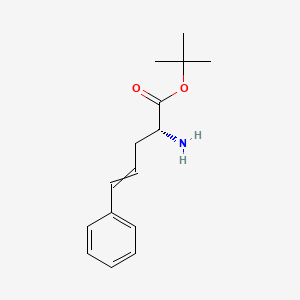
![2-Bromo-4-[(Z)-(3-bromo-4-methylphenyl)-NNO-azoxy]-1-methylbenzene](/img/structure/B14176308.png)
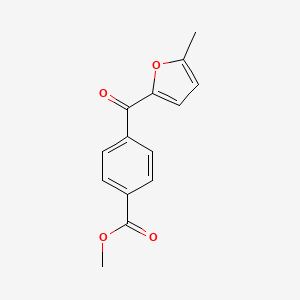
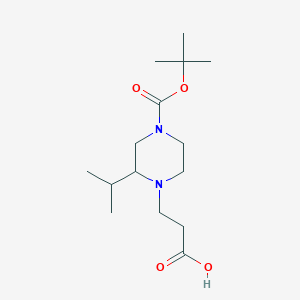
![2-{[(3-Chlorophenyl)carbamoyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14176326.png)
![5-Methyl-N-[2-(pyrrolidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14176330.png)
![3-(1-Methyl-1H-pyrazol-4-yl)-5-octyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14176355.png)


